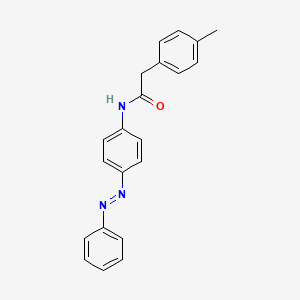
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or an amine to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or nitro compounds.
Reduction: Products typically include primary or secondary amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: May be used in studies involving azo compounds and their interactions with biological systems.
Industry: Used in the production of dyes, pigments, and other materials requiring vivid colors.
作用機序
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl groups attached to the azo linkage.
Disperse Orange 1: An azo dye with a similar structure but different substituents on the phenyl rings.
Sudan I: Another azo dye with a naphthalene ring instead of a phenyl ring.
Uniqueness
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolyl)acetamide is unique due to the presence of both an azo group and an acetamide group, which can impart distinct chemical and physical properties
特性
CAS番号 |
1007035-70-2 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC名 |
2-(4-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O/c1-16-7-9-17(10-8-16)15-21(25)22-18-11-13-20(14-12-18)24-23-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,25) |
InChIキー |
HHECMCAYPPXUDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

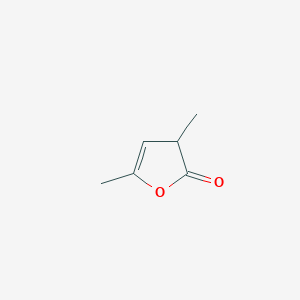
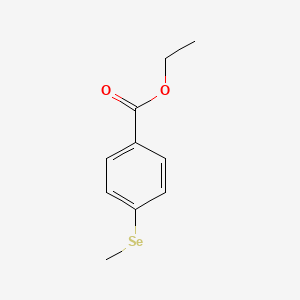
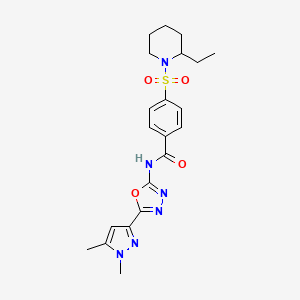
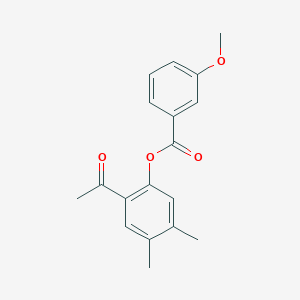
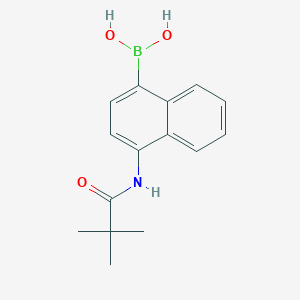
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
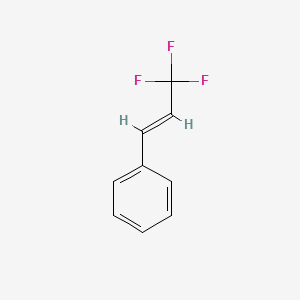
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
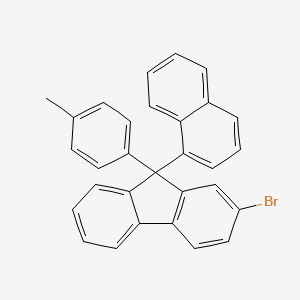
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
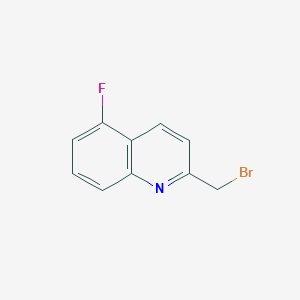
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
